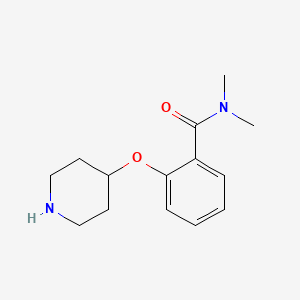

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVWCKYONJDMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660433 | |

| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-08-5 | |

| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a key intermediate in the development of various pharmaceutically active compounds. The document details a robust synthetic protocol, rooted in the Williamson ether synthesis, and outlines the analytical techniques required for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction and Significance

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its core structure, featuring a benzamide moiety linked to a piperidine ring via an ether linkage, serves as a crucial scaffold for building more complex molecules. Notably, this compound is a direct precursor to pharmacologically active agents, including Cinitapride, a gastroprokinetic agent that enhances gastrointestinal motility. A thorough understanding of its synthesis and characterization is therefore paramount for ensuring the quality, purity, and ultimate efficacy of the final drug substance.

The synthesis of this intermediate presents a classic yet nuanced challenge in organic chemistry: the selective formation of an ether bond between a phenolic hydroxyl group and a secondary alcohol on a piperidine ring. This requires a strategic approach to manage the reactivity of the piperidine's secondary amine, necessitating the use of protecting groups. This guide will elaborate on a field-proven, two-step synthetic sequence: the initial formation of a protected intermediate followed by a deprotection step to yield the final product.

Synthetic Strategy and Rationale

The paramount strategy for constructing the target molecule is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a suitable electrophile.[1][2] In this specific application, the synthesis is best approached by forming an ether linkage between 2-Hydroxy-N,N-dimethylbenzamide and a piperidine derivative where the nitrogen is protected to prevent unwanted side reactions.

Choice of Starting Materials and Protecting Group

-

Nucleophile Precursor: 2-Hydroxy-N,N-dimethylbenzamide. This commercially available starting material provides the benzamide core and the phenolic hydroxyl group that will be deprotonated to form the nucleophilic phenoxide.[1][3]

-

Electrophile Precursor: 4-Hydroxypiperidine. To achieve selective O-alkylation, the secondary amine of 4-hydroxypiperidine must be protected. The benzyl (Bn) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal via catalytic hydrogenation, a method orthogonal to many other common protecting groups.[4] Therefore, the actual electrophile used is N-benzyl-4-piperidinol. The hydroxyl group of this alcohol will be converted into a better leaving group, typically a tosylate or mesylate, in situ or in a preceding step.

Reaction Pathway

The synthesis is logically divided into two main stages: ether formation and deprotection.

Detailed Experimental Protocols

Step 1: Synthesis of N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide (Protected Intermediate)

This step involves the formation of the ether linkage. The hydroxyl group of N-benzyl-4-piperidinol is first converted to a tosylate, which is a good leaving group, followed by nucleophilic attack by the phenoxide generated from 2-Hydroxy-N,N-dimethylbenzamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Hydroxy-N,N-dimethylbenzamide | 165.19 | 10.0 | 1.65 g |

| N-benzyl-4-piperidinol | 191.27 | 10.0 | 1.91 g |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 11.0 | 2.10 g |

| Sodium hydride (NaH, 60% in oil) | 24.00 | 22.0 | 0.88 g |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 50 mL |

| Ethyl Acetate (EtOAc) | - | - | For extraction |

| Saturated aq. NH₄Cl | - | - | For work-up |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

| Silica Gel (230-400 mesh) | - | - | For chromatography |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Hydroxy-N,N-dimethylbenzamide (1.65 g, 10.0 mmol) and anhydrous DMF (30 mL).

-

Formation of Phenoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

-

Formation of Tosylate: In a separate flask, dissolve N-benzyl-4-piperidinol (1.91 g, 10.0 mmol) and p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous DMF (20 mL). Cool this solution to 0 °C and slowly add sodium hydride (0.44 g, 11.0 mmol). Stir for 30 minutes at 0 °C.

-

Coupling Reaction: Slowly add the tosylate solution from step 3 to the phenoxide solution from step 2 via a dropping funnel at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide as a pale yellow oil.

Step 2: Synthesis of this compound (Final Product)

This final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide | 338.44 | 5.0 | 1.69 g |

| Palladium on Carbon (Pd/C, 10 wt. %) | - | - | ~170 mg (10 mol%) |

| Ethanol (EtOH) | - | - | 50 mL |

| Hydrogen (H₂) gas | - | - | 1 atm (balloon) |

Procedure:

-

Reaction Setup: Dissolve N,N-Dimethyl-2-(1-benzyl-4-piperidinyloxy)benzamide (1.69 g, 5.0 mmol) in ethanol (50 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (170 mg) to the solution under an inert atmosphere (e.g., nitrogen).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The product is often of high purity, but can be recrystallized from an ethanol/ether mixture if necessary.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected analytical data for the final product.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.4-7.0 (m, 4H, Ar-H), ~4.4 (m, 1H, O-CH of piperidine), ~3.1-2.9 (s, 6H, N(CH₃)₂), ~3.2-3.0 (m, 2H, piperidine H), ~2.8-2.6 (m, 2H, piperidine H), ~2.1-1.9 (m, 2H, piperidine H), ~1.8-1.6 (m, 2H, piperidine H), ~1.5 (br s, 1H, NH). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~155 (Ar-C-O), ~130-120 (Ar-C), ~74 (O-CH of piperidine), ~45 (piperidine C), ~38 (N(CH₃)₂), ~32 (piperidine C). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.15. Found: 249.16. |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1630 (C=O amide stretch), ~1250 (C-O ether stretch). |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile. The purity should ideally be ≥98%.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound. The two-step process, involving a Williamson ether synthesis with a protected piperidine intermediate followed by hydrogenolysis, provides a clean and efficient route to this valuable building block. The characterization data and protocols described herein serve as a benchmark for quality control, ensuring that researchers and drug development professionals can produce this key intermediate with high purity and confidence. Adherence to these methodologies is crucial for the successful advancement of synthetic campaigns that rely on this versatile chemical scaffold.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

LibreTexts Chemistry. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

PubChem. Cinitapride. National Center for Biotechnology Information. [Link]

- Google Patents. (2014).

- Google Patents. (2008). Preparing method of N, N-dimethylbenzamide. CN101585781A.

-

PubChem. 2-Hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

-

DTIC (Defense Technical Information Center). (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

-

MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1335. [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-2-(4-piperidinyloxy)benzamide: Structure, Properties, and Synthetic Strategies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a molecule of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document integrates confirmed structural information with established principles of organic chemistry and pharmacology to present a predictive yet scientifically grounded resource. All proposed experimental protocols are based on well-documented procedures for analogous structures and should be adapted and validated in a laboratory setting.

Molecular Structure and Chemical Identity

This compound is a substituted benzamide derivative characterized by a piperidinyl ether linkage at the ortho position of the benzene ring. The core structure consists of a benzamide moiety with two methyl groups on the amide nitrogen, and a piperidin-4-yl group connected via an ether bond.

Chemical Structure:

A 2D representation of the chemical structure.

Based on its structure, the systematic IUPAC name is N,N-dimethyl-2-(piperidin-4-yloxy)benzamide.

Key Structural Features:

-

Benzamide Core: The N,N-dimethylbenzamide unit is a common scaffold in pharmacologically active compounds.[1]

-

Piperidinyl Moiety: The piperidine ring is a prevalent feature in many central nervous system (CNS) active drugs.

-

Ether Linkage: The aryloxy-alicyclic ether bond connects the aromatic and saturated heterocyclic systems.

| Property | Predicted Value | Source |

| Molecular Formula | C14H20N2O2 | PubChemLite[2] |

| Molecular Weight | 248.32 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 248.15248 Da | PubChemLite[2] |

| XlogP | 0.8 | PubChemLite[2] |

| Hydrogen Bond Donors | 1 (on the piperidine nitrogen) | Calculated |

| Hydrogen Bond Acceptors | 3 (two oxygens and amide nitrogen) | Calculated |

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been published, a plausible and efficient route can be designed based on established synthetic methodologies for similar compounds. A common approach would involve the nucleophilic substitution of a suitable leaving group on the benzamide ring by the hydroxyl group of a protected piperidine derivative, followed by deprotection.

A likely synthetic precursor is 2-fluoro-N,N-dimethylbenzamide, which can be synthesized from 2-fluorobenzoic acid. The subsequent reaction with N-Boc-4-hydroxypiperidine under basic conditions would yield the protected intermediate, which can then be deprotected to afford the final product.

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Introduction: Unveiling a Novel Scaffold

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide incorporates several key structural features that are of significant interest in medicinal chemistry. The benzamide moiety is a "privileged structure," known to be a versatile scaffold in a wide range of pharmacologically active compounds, including antiemetics, antipsychotics, and anticancer agents.[1] The piperidine ring is another common motif in drug discovery, often used to improve solubility, metabolic stability, and to introduce a basic center for salt formation. The ether linkage to the 4-position of the piperidine ring provides a flexible connection to the benzamide core, which can influence the compound's conformational properties and its interactions with biological targets. The N,N-dimethyl substitution on the benzamide nitrogen can impact its hydrogen bonding capacity and overall lipophilicity.

Given the prevalence of these structural motifs in known bioactive molecules, this compound presents a compelling candidate for investigation in drug discovery programs. This guide outlines a systematic approach to its synthesis, purification, and characterization, followed by a proposed workflow for its biological activity screening.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through a two-step process involving the formation of the piperidinyloxy ether linkage followed by the amidation of a carboxylic acid precursor.

A common and effective method for the formation of aryl ethers is the Williamson ether synthesis. In this proposed route, 2-hydroxy-N,N-dimethylbenzamide would be reacted with a suitable 4-substituted piperidine derivative.

Alternatively, a convergent synthesis could be employed, starting with the coupling of 4-hydroxypiperidine with a suitable 2-halobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amidation.

Diagram of Proposed Synthetic Pathway:

Sources

The Versatile Piperidinyl Benzamide Scaffold: A Technical Guide to Unlocking its Diverse Biological Activities

Introduction: The Privileged Status of Piperidinyl Benzamides in Medicinal Chemistry

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and capacity to engage in crucial hydrogen bonding interactions with biological targets make it an ideal foundation for drug design.[1] When coupled with a piperidine ring—another prevalent motif in pharmacologically active agents—the resulting piperidinyl benzamide structure gains a basic nitrogen atom, which can significantly influence physicochemical properties like solubility and lipophilicity, and is often pivotal for target engagement.[1] This technical guide offers an in-depth exploration of the diverse biological activities of novel piperidinyl benzamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of this versatile chemical class.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

A significant body of research has focused on the development of piperidinyl benzamide derivatives as atypical antipsychotic agents.[3][4][5][6] The therapeutic efficacy of these compounds often stems from their ability to antagonize dopamine D2 and serotonin 5-HT2 receptors, a hallmark of atypical antipsychotics that helps to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.[5]

Mechanism of Action

The primary mechanism of action for many antipsychotic piperidinyl benzamide derivatives involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to be overactive in psychosis.[5] Concurrently, antagonism of 5-HT2A receptors in the mesocortical pathway can enhance dopamine release, potentially improving negative symptoms and cognitive deficits.[5] Some derivatives also exhibit affinity for other receptors, such as 5-HT1A and adrenergic α1 receptors, contributing to a more complex and potentially beneficial pharmacological profile.[3] For instance, the compound 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride (1192U90) has demonstrated a superior pharmacological profile as a potential atypical antipsychotic agent due to its potent in vitro and in vivo activities.[4]

Caption: Antipsychotic mechanism of piperidinyl benzamide derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

A fundamental in vitro assay to determine the antipsychotic potential of novel compounds is a radioligand binding assay for the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

[3H]Spiperone (a radiolabeled D2 antagonist).

-

Test piperidinyl benzamide derivatives.

-

Haloperidol (a known D2 antagonist, as a positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize the HEK293-D2 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]Spiperone, and varying concentrations of the test compound or haloperidol. For total binding, add only the membrane and radioligand. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., unlabeled haloperidol).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The piperidinyl benzamide scaffold has also emerged as a promising framework for the development of novel anticancer agents.[7][8][9] These derivatives have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways crucial for tumor growth and survival.[7][8]

Mechanism of Action

The anticancer activity of piperidinyl benzamide derivatives can be multifaceted. Some compounds have been shown to induce apoptosis by modulating the expression of key apoptotic proteins, such as upregulating Bax and Cleaved Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade.[7] Another reported mechanism involves the inhibition of the Hedgehog (Hh) signaling pathway by acting as antagonists of the Smoothened (Smo) receptor.[10][11] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[10] Furthermore, some derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR), a key driver in many breast cancers.[8][9]

Caption: Experimental workflow for anticancer drug discovery.

Data Presentation: Anticancer Activity of Piperidinyl Benzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| BJ-13 | Gastric Cancer Cells | Potent | Induces ROS accumulation, leading to mitochondrial membrane potential collapse and caspase-dependent apoptosis.[7] | [7] |

| Compound 10b | HepG2 | 0.12 | Induces expression of HIF-1α protein and downstream target gene p21, upregulates cleaved caspase-3.[12] | [12] |

| Compound 10j | HepG2 | 0.13 | Induces expression of HIF-1α protein and downstream target gene p21, upregulates cleaved caspase-3.[12] | [12] |

| Compound 4d | MDA-MB-231 | 1.66 ± 0.08 | Potent EGFR inhibition.[8] | [8] |

| Compound 7h | MCF-7 | 7.31 ± 0.43 | Potent EGFR inhibition.[8] | [8] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Piperidinyl benzamide derivatives have demonstrated promising activity against a range of bacterial and fungal strains, highlighting their potential as a new class of antimicrobial drugs.[13][14][15][16][17]

Mechanism of Action

The precise mechanisms of antimicrobial action for many piperidinyl benzamide derivatives are still under investigation. However, it is hypothesized that their efficacy may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the piperidine ring combined with the hydrogen bonding capabilities of the benzamide moiety may facilitate interaction with and disruption of the bacterial cell wall or membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.

Materials:

-

Test piperidinyl benzamide derivatives.

-

Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi).[14]

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14][16]

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the appropriate growth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds and control antibiotics in the 96-well plates.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Piperidinyl Benzamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | Bacillus subtilis | 6.25 | [17][18] |

| Compound 5a | Escherichia coli | 3.12 | [17][18] |

| Compound 6b | Escherichia coli | 3.12 | [17][18] |

| Compound 6c | Bacillus subtilis | 6.25 | [17][18] |

| Compound 6 | Candida albicans | 32-64 | [14] |

| Compound 7 | Candida albicans | 32-64 | [14] |

Other Notable Biological Activities

Beyond the major areas discussed, piperidinyl benzamide derivatives have shown potential in a variety of other therapeutic applications, underscoring the versatility of this chemical scaffold.

-

Anti-inflammatory and Analgesic Activity: Certain benzamide derivatives have been reported to possess anti-inflammatory and analgesic properties.[2]

-

11β-HSD1 Inhibition: Piperidyl benzamide derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes and metabolic syndrome.[19]

-

Positive Allosteric Modulators of Prostaglandin Receptor EP2: Some 2-piperidinyl phenyl benzamides have been discovered as positive allosteric modulators of the prostaglandin E2 receptor subtype EP2, which may have neuroprotective effects.[20]

-

Anti-acetylcholinesterase Activity: Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase (anti-AChE) activity, suggesting potential for the treatment of dementia.[21]

Conclusion and Future Directions

The piperidinyl benzamide scaffold represents a highly privileged and versatile platform in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The synthetic tractability of this core structure allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should continue to explore the vast chemical space around this scaffold, focusing on the elucidation of novel mechanisms of action and the development of derivatives with improved pharmacokinetic and safety profiles. The integration of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation piperidinyl benzamide derivatives with enhanced therapeutic potential for a wide range of diseases.

References

- Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.

- Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central.

- Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.

- Synthesis and structure-activity relationship of N-(piperidin-4-yl)

- Synthesis, characterization and antimicrobial activity of piperidine deriv

- Synthesis and Smo Activity of Some Novel Benzamide Deriv

- Synthesis and Smo Activity of Some Novel Benzamide Deriv

- Antipsychotic piperazine and piperadine deriv

- Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. PubMed.

- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv

- Synthesis of benzamide derivatives.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.

- An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs. Benchchem.

- Antimicrobial and antioxidant activities of piperidine deriv

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Structure of N-(piperidine-4-yl) benzamide derivatives.

- Benzoxazole-appended piperidine derivatives as novel anticancer candid

- Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.

- Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors. PubMed.

- Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.

- Unveiling the Therapeutic Efficacy of Benzimidazole–Piperazine Hybrids Through Synthesis, Spectral Studies, and Biological Evaluation.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.

- Biological Activity of Novel Benzamide Deriv

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. academicjournals.org [academicjournals.org]

- 16. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nanobioletters.com [nanobioletters.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

A Senior Application Scientist's Perspective on De-risking and Unveiling Therapeutic Potential

For researchers, scientists, and drug development professionals, the initial in vitro assessment of a novel chemical entity is a critical juncture. This guide provides a comprehensive framework for the systematic screening of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide, a molecule belonging to the versatile benzamide class. Given the limited specific literature on this particular compound[1], this document outlines a logical, multi-tiered screening cascade designed to elucidate its pharmacological profile, identify potential therapeutic applications, and proactively uncover liabilities.

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects[2][3]. Our proposed strategy, therefore, begins with broad safety and liability profiling before progressing to more targeted, hypothesis-driven investigations.

Part 1: Foundational Safety and Liability Profiling

Early identification of potential safety liabilities is paramount to mitigate risks and guide lead optimization efforts[4][5]. This initial phase aims to broadly assess the compound's interaction with key physiological systems.

In Vitro Safety Pharmacology

A core battery of in vitro safety pharmacology studies should be conducted to evaluate potential undesirable effects on major physiological systems.[6] This proactive approach helps to de-risk the compound early in the development process.

Table 1: Core In Vitro Safety Pharmacology Panel

| Target Class | Specific Targets | Assay Type | Rationale |

| Cardiovascular | hERG, Nav1.5, Cav1.2 | Electrophysiology (Patch Clamp) | Assess potential for cardiac arrhythmias[7]. |

| Central Nervous System | GABA-A, NMDA, Dopamine Transporter | Radioligand Binding | Identify potential for CNS-related side effects[7]. |

| Gastrointestinal | Muscarinic M3 Receptor | Calcium Mobilization | Evaluate potential for gastrointestinal motility effects. |

| Respiratory | Beta-2 Adrenergic Receptor | cAMP Accumulation | Assess potential for effects on airway smooth muscle. |

Cytochrome P450 (CYP) Inhibition

Assessing the compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay (Fluorescent-Based)

This protocol outlines a common "mix-and-read" fluorescent assay suitable for high-throughput screening[4].

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a fluorescent substrate in the appropriate buffer.

-

-

Assay Procedure:

-

Dispense the test compound at various concentrations into a 96- or 384-well plate.

-

Add the CYP enzyme/substrate mixture to initiate the reaction.

-

Incubate at 37°C for the specified time.

-

Add a stopping reagent.

-

-

Data Acquisition:

-

Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable model.

-

Part 2: Efficacy Screening: Exploring Therapeutic Potential

Based on the broad activities of benzamide derivatives, this section outlines screening funnels for oncology, microbiology, and G-protein coupled receptor (GPCR) modulation.

Anticancer Activity Screening

The initial step is to evaluate the compound's ability to inhibit the growth of various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[2][3].

-

Cell Seeding:

-

Seed a panel of human cancer cell lines (e.g., MCF-7, A549, K562) in 96-well plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Table 2: Illustrative Data from an Antiproliferative Screen

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | > 50 |

| A549 (Lung Cancer) | 25.3 |

| K562 (Leukemia) | 12.8 |

Antimicrobial Activity Screening

The disc diffusion method provides a preliminary assessment of the compound's antibacterial and antifungal properties.

Experimental Protocol: Disc Diffusion Assay

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans).

-

-

Plate Inoculation:

-

Uniformly spread the inoculum onto Mueller-Hinton agar plates.

-

-

Disc Application:

-

Apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition around each disc.

-

GPCR Modulation Screening

Many benzamide derivatives are known to interact with GPCRs. A tiered approach is recommended to identify and characterize potential GPCR activity.

Tier 1: Broad GPCR Panel Screening

A primary screen against a broad panel of GPCRs can identify initial hits. Radioligand binding assays are a common format for this initial screen[8].

Tier 2: Functional Assay Confirmation

Hits from the primary screen should be confirmed in functional, cell-based assays. The choice of assay depends on the G-protein coupling of the identified GPCR.

dot

Caption: Major GPCR signaling pathways and corresponding functional readouts.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium following receptor activation[9].

-

Cell Preparation:

-

Plate cells expressing the target Gq-coupled GPCR in a 96- or 384-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

Use a kinetic plate reader (e.g., FLIPR, FDSS) to add the test compound and simultaneously measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Calculate EC50 or IC50 values from the concentration-response curves.

-

dot

Caption: A tiered workflow for the in vitro screening of a novel compound.

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating safety and efficacy in parallel, researchers can efficiently identify potential therapeutic avenues and de-risk the molecule for further development. The causality behind this tiered approach is to invest resources wisely, by first eliminating compounds with overt liabilities before committing to more complex and resource-intensive efficacy and mechanism-of-action studies. Each proposed protocol is a self-validating system, incorporating controls and concentration-response curves to ensure data integrity and reproducibility.

References

-

Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

-

Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. [Link]

-

Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

-

Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

-

Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

-

Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. [Link]

-

Shabir, I., et al. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]

-

Ramsey, N., et al. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology, 86(5), 569-579. [Link]

-

de Almeida, L. G., et al. (2022). In Vitro Antimicrobial Screening of Benzoylthioureas: Synthesis, Antibacterial Activity toward Streptococcus agalactiae and Molecular Docking Study. Chemistry & Biodiversity, 19(10), e202200557. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-905. [Link]

-

Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

-

Schiele, F., & Gsandtner, M. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1029-1040. [Link]

-

Labroots. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. PubChemLite - this compound (C14H20N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 7. criver.com [criver.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Nuances of Potency and Selectivity: A Deep Dive into the Structure-Activity Relationship of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Analogs

Introduction: The Versatile Scaffold of 2-(4-Piperidinyloxy)benzamides

The N,N-Dimethyl-2-(4-piperidinyloxy)benzamide core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of pharmacologically active agents. Analogs derived from this chemotype have demonstrated significant potential across multiple therapeutic areas, acting as antipsychotics, acetylcholinesterase (AChE) inhibitors, and monoacylglycerol lipase (MAGL) inhibitors, among others.[1][2] The inherent versatility of this scaffold lies in its modular nature, comprising three key regions amenable to synthetic modification: the N,N-dimethylbenzamide head, the central piperidinyl linker, and the variable substituent on the piperidine nitrogen. Understanding the intricate structure-activity relationships (SAR) within this molecular framework is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound analogs, drawing upon key findings from the literature to inform future drug discovery efforts.

Dissecting the Core: A Three-Pronged Approach to SAR

To systematically explore the SAR of this fascinating class of compounds, we will deconstruct the core scaffold into its three principal components. The subsequent sections will elucidate the impact of structural modifications within each region on biological activity, supported by experimental data and mechanistic insights.

The N,N-Dimethylbenzamide Moiety: An Anchor for Activity

The N,N-dimethylbenzamide portion of the molecule often serves as a crucial anchoring point for receptor interaction. The substitution pattern on the aromatic ring and the nature of the amide substituents profoundly influence the pharmacological profile of the analogs.

The electronic and steric properties of substituents on the benzamide ring play a pivotal role in modulating biological activity. For instance, in a series of benzamide derivatives investigated as potential antipsychotics, specific substitutions on the benzamide ring were found to be critical for potent and balanced activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2]

One notable example is the compound 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide, which, although not a direct N,N-dimethyl analog, highlights the importance of the substituted benzamide in achieving a desirable polypharmacological profile for antipsychotic efficacy.[2] The presence of a fluorine atom at the 2-position and a bulky substituent at the 5-position of the benzamide ring were key to its potent activity.

The N,N-dimethyl substitution on the amide is a critical feature that influences not only potency but also the selectivity of the compounds. In a study of benzamide and picolinamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine side chain was shown to markedly influence inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE).[1][3] This suggests that the spatial orientation of the dimethylamino group is a key determinant of target engagement.

Furthermore, the replacement of the N,N-dimethyl groups with other alkyl substituents or cyclic amines can dramatically alter the compound's properties. For instance, in the development of monoacylglycerol lipase (MAGL) inhibitors based on a benzoylpiperidine scaffold, variations in the amide functionality were explored, indicating that this position is a key site for optimization.

The Piperidinyloxy Linker: A Bridge to Specificity

The 2-(4-piperidinyloxy) linker provides a semi-rigid connection between the benzamide head and the variable substituent on the piperidine nitrogen. Its length, rigidity, and the stereochemistry of the piperidine ring are critical for optimal interaction with the target protein.

The ether linkage at the 2-position of the benzamide ring is a key structural feature. Altering this connectivity or the point of attachment on the piperidine ring would be expected to significantly impact the overall conformation of the molecule and, consequently, its biological activity.

The Piperidine Nitrogen Substituent: The Key to Target Diversity

The substituent attached to the piperidine nitrogen is arguably the most variable component of this scaffold and is often the primary determinant of the compound's specific biological target. By modifying this group, researchers have been able to develop analogs with a wide range of pharmacological activities.

For example, in the context of antipsychotic drug design, this position is often occupied by a larger, aromatic or heteroaromatic moiety that engages with specific pockets in the dopamine and serotonin receptors.[2] In contrast, for other targets, smaller alkyl or functionalized alkyl chains may be preferred.

The exploration of different N-substituents has led to the discovery of potent and selective ligands for various CNS targets. The choice of this substituent is a critical step in the design of new analogs and is guided by the specific therapeutic application.

Quantitative Structure-Activity Relationship Insights

To provide a clearer understanding of the SAR, the following table summarizes the biological activities of representative this compound analogs and related compounds from the literature.

| Compound ID | Benzamide Substituents | Piperidine N-Substituent | Target | Activity (IC50/Ki) | Reference |

| 7a | p-dimethylamine (on picolinamide) | - | AChE | 2.49 ± 0.19 μM | [1][3] |

| 4k | 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-2-fluoro | N-cyclopropyl | D2/5-HT1A/5-HT2A | Ki: 1.2/0.8/0.5 nM | [2] |

| 20c | 3-methoxy (on benzoylpiperidine) | 3-(phenylthio)benzoyl | MAGL | 74 ± 6 nM | [4] |

| 20f | 3-methoxy (on benzoylpiperidine) | 3-(benzyl)benzoyl | MAGL | 78 ± 6 nM | [4] |

Note: The table includes data from closely related analogs to illustrate the impact of specific structural modifications.

Experimental Protocols

General Synthetic Procedure for this compound Analogs

The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.[4][5]

Step 1: Synthesis of the Substituted 2-Hydroxybenzoic Acid

Appropriately substituted phenols can be carboxylated under Kolbe-Schmitt conditions to yield the corresponding 2-hydroxybenzoic acids.

Step 2: Amidation of the Benzoic Acid

The synthesized 2-hydroxybenzoic acid is then reacted with dimethylamine in the presence of a suitable coupling agent, such as HATU, and a base like DIPEA in an anhydrous solvent like DMF to form the N,N-dimethyl-2-hydroxybenzamide intermediate.[4]

Step 3: Williamson Ether Synthesis

The 2-hydroxybenzamide intermediate is subsequently reacted with a suitably protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) under Mitsunobu conditions or via a Williamson ether synthesis using a strong base to afford the protected 2-(4-piperidinyloxy)benzamide.

Step 4: Deprotection and N-Substitution of the Piperidine

The protecting group on the piperidine nitrogen is removed (e.g., acid-catalyzed removal of a Boc group), and the resulting secondary amine is then alkylated or arylated with a variety of electrophiles to introduce the desired N-substituent.

Visualizing the Structure-Activity Landscape

To visually represent the key structural components and their relationship to biological activity, the following diagrams are provided.

Caption: Key regions for SAR modification on the core scaffold and their influence on biological activity.

Caption: Generalized synthetic workflow for this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of modular design in medicinal chemistry. The extensive research into its analogs has revealed a rich and complex structure-activity relationship, where subtle modifications to the benzamide ring, the N,N-dimethyl amide, and the piperidine N-substituent can lead to profound changes in biological activity and target selectivity. The insights gathered from these studies provide a robust framework for the future design of novel therapeutics.

Future research in this area should focus on a more systematic exploration of the chemical space around this core structure. The use of computational modeling and machine learning approaches could aid in predicting the activity of novel analogs and in identifying new therapeutic targets for this versatile scaffold. Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates.

References

-

Gao, X., et al. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 111-120. [Link]

-

Granchi, C., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 192, 112187. [Link]

-

Wang, Y., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. [Link]

-

Gao, X., et al. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 111-120. [Link]

-

Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 21156-21171. [Link]

-

Zhang, X., et al. (1999). Biological Evaluation of Diarylmethylpiperazines and Diarylmethylpiperidines as Novel, Nonpeptidic δ Opioid Receptor Ligands. Journal of Medicinal Chemistry, 42(26), 5455-5463. [Link]

-

Saleem, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3182. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Unknown Author. (n.d.). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

-

Gunia-Krzyżak, A., et al. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1326-1340. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]

-

Lee, F., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 223-231. [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. [Link]

-

Unknown Author. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

-

Wang, C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications, 12(1), 596. [Link]

-

Nishi, T., et al. (1993). Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds. Journal of Medicinal Chemistry, 36(11), 1547-1554. [Link]

-

Allen, J. A., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Chemical Neuroscience, 10(10), 4252-4260. [Link]

-

Hipskind, P. A., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1453-1457. [Link]

-

National Center for Biotechnology Information. (n.d.). Amisulpride. PubChem. [Link]

-

Kamal, A., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry, 82(8), 4287-4297. [Link]

-

Davoren, J. E., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 1(6), 263-267. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Predicted Therapeutic Targets of N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

Abstract

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a synthetic molecule featuring a benzamide and a piperidine scaffold, two privileged structures in medicinal chemistry. While this specific compound is not extensively characterized in public literature, its constituent moieties are present in a wide array of clinically significant drugs. This guide outlines a comprehensive strategy for the prediction, identification, and validation of its therapeutic targets. We will delve into a multi-pronged approach, beginning with in silico predictive methodologies and progressing to robust experimental workflows for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to elucidate the pharmacological landscape of novel chemical entities.

Introduction: The Rationale for Target Prediction

The journey of a drug from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, which begins with identifying its molecular target(s). For a novel compound like this compound, a systematic approach to target deconvolution is paramount. The molecule's structure, combining a substituted benzamide with a piperidine ring, suggests potential interactions with a variety of protein classes.

The benzamide group is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, amisulpride is a benzamide derivative that acts as a dopamine D2/D3 receptor antagonist, while repaglinide, containing a benzamide-related structure, targets the sulfonylurea receptor to stimulate insulin secretion. The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drugs, known to interact with targets such as opioid receptors and cholinesterases.[1][2] The analgesic fentanyl and the Alzheimer's drug donepezil are prominent examples of piperidine-containing therapeutics.

Given this chemical heritage, we can hypothesize that this compound may exhibit activity in therapeutic areas such as neuropsychiatry, pain management, or metabolic diseases. This guide provides a roadmap to systematically explore these possibilities.

In Silico Target Prediction: Charting the Possibility Space

Before embarking on resource-intensive experimental work, computational methods can efficiently generate a prioritized list of potential targets.[3][4][5] This in silico approach leverages the vast amount of existing biological and chemical data to predict interactions.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities. By comparing our compound to databases of molecules with known targets, we can infer potential interactions.

-

2D and 3D Similarity Searching: Using the SMILES string or 3D conformer of this compound, we can search databases like ChEMBL, PubChem, and DrugBank. The search algorithms, such as Tanimoto similarity for 2D fingerprints, will identify compounds with similar structural features. The known targets of these "hit" compounds become our primary list of predicted targets.

-

Pharmacophore Modeling: This involves identifying the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity. This pharmacophore model is then used to screen 3D databases of protein structures to find targets that have a binding site complementary to our model.

Structure-Based Approaches: Reverse Docking

In reverse docking, our small molecule is computationally "docked" into the binding sites of a large collection of protein crystal structures (e.g., the Protein Data Bank). The docking simulations calculate the binding energy for each protein-ligand pair, and the proteins with the most favorable binding energies are considered potential targets.[6] This method is particularly useful for identifying off-target effects and for discovering novel targets.

Table 1: Potential Target Classes Predicted by In Silico Analysis

| Target Class | Rationale based on Structural Analogs | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Benzamide and piperidine scaffolds are common in GPCR ligands (e.g., opioid, dopamine, serotonin receptors).[1][2][7] | Neurology, Psychiatry, Pain |

| Kinases | Some benzamide derivatives have been shown to possess kinase inhibitory activity.[6] | Oncology, Inflammation |

| Hydrolases (e.g., Cholinesterases) | The piperidine moiety is a key feature of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[8] | Alzheimer's Disease, Neurology |

| Ion Channels | Benzamides are known to modulate various ion channels. | Cardiovascular Disease, Neurology |

| Enzymes in Metabolic Pathways | Structural similarity to compounds targeting metabolic enzymes. | Metabolic Disorders |

Experimental Target Identification and Validation

Following the generation of a prioritized list of targets from in silico studies, the next crucial phase is experimental validation. Here, we describe several robust, field-proven methodologies.

Affinity-Based Target Identification

The core principle of these methods is to use the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

This classic technique involves immobilizing the compound of interest onto a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

Protocol 1: Affinity Chromatography Workflow

-

Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid or amine) for covalent attachment to the solid support. A control matrix, with the linker but without the compound, should also be prepared.

-

Immobilization: Covalently couple the synthesized probe and the linker-only control to NHS-activated sepharose beads according to the manufacturer's protocol.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue by homogenization in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pull-down: Incubate the lysate with the compound-coupled beads and the control beads for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins using a competitive ligand (the original compound), a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands for identification by LC-MS/MS. Alternatively, perform an on-bead digest followed by shotgun proteomics analysis.

Caption: Workflow for affinity chromatography-based target identification.

Biophysical Validation of Target Engagement

Once potential targets are identified, it is crucial to confirm direct binding and to quantify the interaction in a physiological context.

CETSA is a powerful method for verifying target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand increases the thermal stability of its target protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomic methods like ITDRF (isothermal dose-response fingerprinting) coupled with mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Validation and Pathway Analysis

Confirming that the binding of the compound to its target leads to a functional consequence is the ultimate validation.

If the identified target is an enzyme (e.g., a kinase or cholinesterase), its activity can be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator. For GPCRs, functional assays can measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Once a target is validated, it is essential to understand the downstream consequences of its modulation. For example, if the compound binds to a specific receptor, techniques like Western blotting or phospho-flow cytometry can be used to measure the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt). This helps to build a complete picture of the compound's mechanism of action.

Caption: Hypothetical signaling pathway for a predicted GPCR target.

Data Integration and Target Prioritization

A successful target identification campaign will likely yield multiple candidates. The final step is to integrate the data from all approaches to prioritize the most biologically relevant targets. Key criteria for prioritization include:

-

Convergence: Is the same target identified by multiple orthogonal methods (e.g., affinity chromatography and CETSA)?

-

Potency and Affinity: What is the binding affinity (e.g., from surface plasmon resonance) and functional potency (e.g., IC50 from an enzymatic assay) of the compound for the target?

-

Cellular Activity: Does the compound show activity in cellular assays at concentrations consistent with its binding affinity?

-

Biological Rationale: Is there a plausible link between the target and a potential therapeutic application?

Conclusion

While the specific therapeutic targets of this compound are yet to be fully elucidated, its chemical structure provides a strong foundation for a systematic target discovery effort. The integrated approach described in this guide, combining in silico prediction with robust experimental validation techniques such as affinity chromatography and CETSA, provides a clear and effective path forward. This strategy will not only identify the primary targets but also illuminate the broader pharmacological profile of the molecule, paving the way for its potential development as a novel therapeutic agent. The diverse biological activities associated with its core scaffolds, from CNS modulation to anticancer effects, underscore the exciting potential held within this compound.[9][10][11][12][13][14][15]

References

-

Knapp, R. J., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895–3905. [Link]

-

Roman, R., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Processes, 11(2), 509. [Link]

-

Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994–5998. [Link]

-

MDPI. (2023). Peer-review of In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

-

MDPI. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

-

Li, G., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

-

Li, J., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 85(4), 435-443. [Link]

-

Al-Sultani, A. J., et al. (2021). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 33(1), 23-41. [Link]

-

PubChem. This compound. [Link]

-

Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 724-736. [Link]

-

da Nascimento, J. C., et al. (2012). Occurrence, biological activities and 13C NMR data of amides from Piper (Piperaceae). Química Nova, 35(11), 2288-2311. [Link]

-

Wang, Y., et al. (2019). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 24(18), 3362. [Link]

-

Hardjono, S., et al. (2020). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences, 47(12). [Link]

-

Li, G., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

-

Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

-

Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1319-1328. [Link]

-

ResearchGate. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

- 1. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist [pubmed.ncbi.nlm.nih.gov]

- 8. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]